Solubility Profile of tert-Butyl 3-(1-bromoethyl)phenylcarbamate in Polar Aprotic Solvents: A Predictive and Methodological Guide
Solubility Profile of tert-Butyl 3-(1-bromoethyl)phenylcarbamate in Polar Aprotic Solvents: A Predictive and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of tert-Butyl 3-(1-bromoethyl)phenylcarbamate, a compound of interest in synthetic chemistry and drug discovery. In the absence of extensive published quantitative data, this document establishes a predictive solubility profile based on a detailed analysis of the molecule's structural components and their interactions with common polar aprotic solvents. Critically, this guide offers a robust, field-proven experimental protocol for the precise determination of equilibrium solubility, empowering researchers to generate reliable data for applications ranging from reaction optimization and purification to formulation development. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity.
Part 1: Theoretical Framework and Predictive Assessment
The Critical Role of Solubility
The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a fundamental physical property that dictates its behavior in various chemical and biological systems.[1] A thorough understanding of a compound's solubility profile is essential for:
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Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the solution phase, which influences reaction kinetics and yield.
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Purification: Developing effective crystallization, precipitation, and chromatographic purification methods.
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Formulation: Designing viable dosage forms, as solubility directly impacts bioavailability.[2]
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Analytical Method Development: Preparing stock solutions and standards for quantification assays.[3]
tert-Butyl 3-(1-bromoethyl)phenylcarbamate is a molecule that combines both polar and nonpolar features, making its interaction with solvents a nuanced subject. This guide focuses on polar aprotic solvents due to their widespread use in organic synthesis and their ability to dissolve a broad range of organic molecules.
Molecular Structure Analysis
The solubility of tert-Butyl 3-(1-bromoethyl)phenylcarbamate is governed by the interplay of its constituent functional groups:
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tert-Butyl Group: This bulky, nonpolar aliphatic group significantly enhances the molecule's lipophilicity, or affinity for nonpolar environments. It contributes to solubility in less polar organic solvents and can sterically hinder crystal lattice formation.[4]
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Phenylcarbamate Core: The carbamate moiety (-NHCOO-) introduces significant polarity and acts as a hydrogen bond acceptor.[4] This is the primary site for strong dipole-dipole interactions with polar solvents. The aromatic phenyl ring is largely nonpolar but can participate in π-π stacking interactions.
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1-Bromoethyl Group: The C-Br bond adds polarity, while the ethyl chain maintains a nonpolar character.
The general principle of "like dissolves like" provides a foundational basis for prediction.[5][6] Solvents with polarity characteristics similar to the solute are most likely to be effective.
Predicted Solubility in Polar Aprotic Solvents
Polar aprotic solvents possess high dielectric constants and large dipole moments but lack acidic protons.[7] They are effective at solvating polar molecules through dipole-dipole interactions. Based on the structural analysis, we can predict a qualitative solubility profile.
| Solvent | Dielectric Constant (approx.) | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | 47 | High | A very strong polar aprotic solvent, highly effective at solvating the polar carbamate group.[4][8] |
| N,N-Dimethylformamide (DMF) | 38 | High | Similar to DMSO, its high polarity is well-suited to disrupt the crystal lattice and solvate the polar regions of the molecule.[4][8] |
| Acetonitrile (ACN) | 38 | Moderate to High | A polar aprotic solvent that should effectively dissolve the compound, though perhaps to a lesser extent than DMSO or DMF for highly concentrated solutions.[9] |
| Tetrahydrofuran (THF) | 7.5 | Moderate | Possesses moderate polarity and is a good solvent for a wide range of organic compounds. Its solvating power is less than that of ACN, DMF, or DMSO. |
| Acetone | 21 | Moderate | An effective polar aprotic solvent, expected to provide moderate solubility due to its ability to interact with the carbamate group. |
Note: "High" is predicted for >50 mg/mL, "Moderate" for 10-50 mg/mL, and "Low" for <10 mg/mL. These are estimations and must be confirmed experimentally.[4]
Part 2: A Validated Protocol for Experimental Solubility Determination
The Gold Standard: Equilibrium Shake-Flask Method
To move beyond prediction to quantitative data, the equilibrium shake-flask method is the most widely accepted and reliable technique for determining thermodynamic solubility.[5][10] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a definitive solubility value at a given temperature.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for equilibrium solubility determination via the shake-flask method.
Step-by-Step Experimental Methodology
This protocol is designed to ensure accuracy and reproducibility.
Materials & Equipment:
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tert-Butyl 3-(1-bromoethyl)phenylcarbamate (verified purity)
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Solvents: DMSO, DMF, Acetonitrile, THF (HPLC grade or equivalent)
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Analytical Balance (4-decimal place)
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2 mL glass vials with screw caps
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Thermostatically controlled orbital shaker or incubator
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Benchtop centrifuge
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Syringes (1 mL) and PTFE syringe filters (0.22 µm)
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Volumetric flasks and pipettes
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HPLC system with UV detector
Procedure:
-
Preparation of Slurries:
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To each of three separate 2 mL glass vials per solvent, add approximately 10-20 mg of tert-Butyl 3-(1-bromoethyl)phenylcarbamate. The exact mass is not critical, but it must be in clear excess.
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Accurately add 1.0 mL of the chosen solvent (DMSO, DMF, etc.) to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 °C ± 0.5 °C).
-
Agitate the slurries at a moderate speed (e.g., 250 rpm) for at least 48 hours. Causality: A duration of 24-72 hours is standard to ensure the system reaches thermodynamic equilibrium.[5] Insufficient time leads to an underestimation of solubility (kinetic solubility), while excessively long times in unstable compounds could lead to degradation.
-
-
Phase Separation (Self-Validating Step):
-
After equilibration, visually inspect the vials. A solid excess must still be present. If not, more solute must be added and equilibration repeated. This confirms that saturation was achieved.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.
-
Carefully draw the clear supernatant into a 1 mL syringe.
-
Attach a 0.22 µm PTFE syringe filter and dispense the clear, saturated solution into a clean HPLC vial. Causality: Filtration is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.[11] PTFE is chosen for its broad chemical compatibility and low analyte binding properties.
-
-
Quantification by HPLC-UV:
-
Method Development:
-
Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Perform a UV scan to determine the wavelength of maximum absorbance (λ_max).
-
Use a standard C18 column and a mobile phase gradient (e.g., starting with 40% acetonitrile in water and ramping to 95% acetonitrile) to find suitable elution conditions.
-
-
Calibration (Trustworthiness Step):
-
From the stock solution, prepare a series of at least five standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Inject these standards into the HPLC and integrate the peak area at λ_max.
-
Plot peak area versus concentration. A linear regression with a correlation coefficient (R²) ≥ 0.999 is required for a trustworthy calibration.[3]
-
-
Sample Analysis:
-
Accurately perform a large dilution of the saturated filtrate from step 3 (e.g., 1:1000 or 1:10000) with mobile phase to bring its concentration into the linear range of the calibration curve.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original solubility by multiplying the measured concentration by the dilution factor. Report the final value in mg/mL at the specified temperature.
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Part 3: Practical Insights and Safety
Troubleshooting and Experimental Logic
Inconsistent or unexpected results require a logical diagnostic approach.
Caption: A logical workflow for troubleshooting common issues in solubility experiments.
Safety and Handling Precautions
Professional laboratory practice requires strict adherence to safety protocols.
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Compound Handling: tert-Butyl 3-(1-bromoethyl)phenylcarbamate is a halogenated organic compound. While specific toxicity data is not available, similar structures are known to be irritants and potentially harmful if swallowed or inhaled.[12][13][14] Always handle this compound in a chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles at all times.[12][14] Use proper glove removal technique to avoid skin contact.[12]
-
Solvent Hazards:
-
DMF: Is a potent liver and reproductive toxin. Avoid inhalation and skin contact.
-
DMSO: Can readily penetrate the skin and may carry dissolved substances with it. Exercise extreme caution.
-
Acetonitrile & THF: Are flammable and should be kept away from ignition sources.[13]
-
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.
Conclusion
While direct literature data on the solubility of tert-Butyl 3-(1-bromoethyl)phenylcarbamate is limited, a robust scientific approach combining structural prediction and rigorous experimental methodology can provide the necessary clarity. This guide predicts high solubility in strong polar aprotic solvents like DMSO and DMF, with moderate solubility expected in acetonitrile and THF. To validate these predictions, a detailed, self-verifying shake-flask protocol coupled with HPLC-UV analysis has been provided. By adhering to this methodology, researchers in chemical synthesis and drug development can generate the high-quality, reliable solubility data essential for advancing their projects.
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